[(4-Pentylphenyl)methyl](triphenyl)phosphanium chloride
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Overview
Description
(4-Pentylphenyl)methylphosphanium chloride is an organophosphorus compound that features a phosphonium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pentylphenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For instance, the reaction of triphenylphosphine with (4-pentylphenyl)methyl chloride under controlled conditions can yield the desired phosphonium salt . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of phosphonium salts like (4-Pentylphenyl)methylphosphanium chloride often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Pentylphenyl)methylphosphanium chloride can undergo various chemical reactions, including:
Oxidation: The phosphonium cation can be oxidized to form phosphine oxides.
Reduction: Under certain conditions, the compound can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Pentylphenyl)methylphosphanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ylides for Wittig reactions.
Biology: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.
Medicine: Research is ongoing into the potential use of phosphonium salts in drug delivery systems due to their ability to target specific cellular components.
Mechanism of Action
The mechanism of action of (4-Pentylphenyl)methylphosphanium chloride involves its ability to form ylides, which are key intermediates in the Wittig reaction. The phosphonium cation interacts with carbonyl compounds to form alkenes and triphenylphosphine oxide. This reaction is driven by the formation of a stable phosphine oxide, which provides the necessary thermodynamic push for the reaction to proceed .
Comparison with Similar Compounds
(4-Pentylphenyl)methylphosphanium chloride can be compared with other similar compounds such as:
(4-Methoxybenzyl)triphenylphosphonium chloride: This compound has a methoxy group instead of a pentyl group, which can affect its reactivity and applications.
(4-Methylbenzyl)triphenylphosphonium chloride:
The uniqueness of (4-Pentylphenyl)methylphosphanium chloride lies in its specific alkyl substitution, which can provide distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
62640-27-1 |
---|---|
Molecular Formula |
C30H32ClP |
Molecular Weight |
459.0 g/mol |
IUPAC Name |
(4-pentylphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C30H32P.ClH/c1-2-3-7-14-26-21-23-27(24-22-26)25-31(28-15-8-4-9-16-28,29-17-10-5-11-18-29)30-19-12-6-13-20-30;/h4-6,8-13,15-24H,2-3,7,14,25H2,1H3;1H/q+1;/p-1 |
InChI Key |
SNXBNSMMHMBNGE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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